Enmein, 13-deoxy-19-hydroxy-, (19R)-
Description
Classification within Diterpenoid Chemistry
Diterpenoids are C20 terpenoids derived from four isoprene (B109036) units. Within this broad class, enmein-type compounds belong to the ent-kaurane series of diterpenoids. The ent-kaurane skeleton is a tetracyclic system that serves as the foundation for a wide array of natural products. What distinguishes enmein-type diterpenoids is a significant modification of this basic structure, typically involving the cleavage of the bond between carbons 6 and 7, leading to a 6,7-seco-ent-kaurane core. This structural alteration is a key feature that defines this subclass of diterpenoids.
Overview of Enmein (B198249) Analogues and Their Structural Diversity
The enmein family of diterpenoids is predominantly isolated from plants of the Isodon genus (Lamiaceae family). This genus is a rich source of structurally diverse enmein analogues, with over 90 different enmein-type natural products discovered to date. nih.gov This diversity arises from variations in the oxidation patterns and the nature and position of functional groups attached to the core skeleton. These modifications can include hydroxyl groups, acetates, and other ester functionalities, leading to a wide spectrum of related compounds, each with potentially unique chemical and biological properties. Examples of well-known enmein analogues include enmein itself, isodocarpin, and sculponin R. nih.gov
Historical Context of Enmein Research
The investigation into enmein-type diterpenoids has a rich history. The parent compound, enmein, was first isolated in 1958 from the plant Isodon japonicus. nih.gov Its complex structure was later elucidated in 1966. nih.gov The significant biological activity reported for enmein spurred interest within the synthetic chemistry community. A major milestone was the first relay synthesis of enmein, accomplished by Fujita and coworkers in 1972, a landmark achievement that required 42 steps. nih.gov More recently, in 2018, a divergent total synthesis of three different enmein-type diterpenoids, including enmein, was reported, showcasing the advancements in synthetic strategies for accessing these complex molecules. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1 |
InChI Key |
CTIGXMGFKDJDRU-QLVGEYSLSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of Enmein, 13 Deoxy 19 Hydroxy , 19r
Plant Sources and Ethnobotanical Significance
Several Isodon species are well-documented sources of enmein (B198249) and its derivatives. These include:
Isodon japonicus : Known in Japan as "Enmei-so" (literally "life-prolonging grass"), this plant has a history of use as a traditional bitter stomachic. jst.go.jpchemrxiv.org It is a primary source for the isolation of enmein. chemrxiv.orgtandfonline.com
Isodon trichocarpus : Also native to Japan and used as "Enmei-so," this species contains enmein, oridonin (B1677485), and ponicidin (B1255605) as its major diterpenoid constituents. jst.go.jp
Isodon rubescens : This species is widely used in Chinese traditional medicine to treat a variety of ailments, including sore throats, respiratory infections, and inflammatory conditions. nih.govnih.gov Its use as a medicinal and edible plant dates back to the Ming Dynasty. nih.govresearchgate.net
Isodon phyllostachys : Research on this species has led to the isolation of 32 different enmein-type ent-kaurane diterpenoids, highlighting the chemical richness of the genus. nih.gov
Isodon eriocalyx : This is another medicinally important species used in folk medicine in China. taylorfrancis.comjst.go.jp
The ethnobotanical significance of these plants is rooted in their bitter taste, which is attributed to the presence of these diterpenoids. jst.go.jp In traditional medicine systems, this bitterness is often associated with anti-inflammatory, antibacterial, and digestive tonic properties. jst.go.jpnih.gov For instance, I. rubescens has been used for its detoxifying, anti-inflammatory, and analgesic effects. nih.gov
Isolation Methodologies from Biological Matrices
The isolation of enmein-type diterpenoids from Isodon species follows a general procedure common in natural product chemistry. The process begins with the collection and drying of the plant material, typically the aerial parts (leaves and stems). nih.govnih.gov
A typical isolation workflow involves the following steps:
Extraction : The dried and powdered plant material is extracted with an organic solvent, most commonly methanol (B129727) or ethanol, often using methods like refluxing to maximize efficiency. nih.govresearchgate.net
Solvent Partitioning : The initial crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). nih.gov This step helps to separate compounds based on their solubility, with the diterpenoids typically concentrating in the ethyl acetate fraction. nih.gov
Chromatography : The enriched fraction is subjected to various chromatographic techniques for further purification. Silica gel column chromatography is a standard initial step to separate the complex mixture into simpler fractions. tandfonline.com
Fine Purification : Final purification to isolate individual compounds is achieved through repeated column chromatography and often high-performance liquid chromatography (HPLC). jst.go.jp
Structure Elucidation : The chemical structure of the isolated pure compounds is determined using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov For confirming the absolute configuration of new compounds, single-crystal X-ray diffraction is often employed. nih.gov
Chemodiversity within Source Organisms
The major diterpenoids frequently co-occurring with enmein include Oridonin and Ponicidin. jst.go.jp However, phytochemical investigations continually reveal new and structurally diverse molecules. For example, studies on I. phyllostachys and I. pharicus have led to the discovery of novel structures, including unique 3,20:6,20-diepoxyenmein-type ent-kauranoids and unprecedented meroditerpenoids. nih.govrsc.org This incredible diversity underscores the complex biosynthetic machinery within these plants, which can modify the basic enmein scaffold through various enzymatic reactions like hydroxylation, acetylation, and skeletal rearrangements. The existence of a specific derivative like 13-deoxy-19-hydroxy-, (19R)-enmein is a testament to this biosynthetic plasticity.
Chemical Synthesis and Derivatization of Enmein, 13 Deoxy 19 Hydroxy , 19r
Total Synthesis Approaches to the Enmein (B198249) Core Structure
The total synthesis of the enmein core, a complex ent-kaurane diterpenoid, represents a formidable challenge in organic synthesis. The intricate, polycyclic framework characterized by multiple stereocenters has necessitated the development of innovative and elegant synthetic strategies. A landmark achievement in this area is the divergent total synthesis of (-)-enmein, which provides a flexible route to this and other related natural products. nih.govrsc.orgrsc.org
One notable strategy commences with the construction of a key bicyclic intermediate through a Diels-Alder cycloaddition. This initial step sets the stage for the subsequent stereocontrolled elaboration of the polycyclic system. The synthesis proceeds through a series of carefully orchestrated transformations, including intramolecular aldol (B89426) reactions and radical cyclizations, to forge the complete carbocyclic skeleton of enmein. researchgate.net Key to the success of these syntheses is the strategic formation of the bicyclo[3.2.1]octane core, a signature structural motif of the enmein family. researchgate.net
A key feature of modern synthetic approaches is the concept of divergent synthesis, wherein a common intermediate can be elaborated into multiple, structurally distinct natural products. nih.govrsc.orgrsc.org This is particularly advantageous for accessing a variety of enmein-type diterpenoids for biological evaluation. For instance, a late-stage common intermediate can be selectively functionalized to yield not only enmein but also other related compounds like isodocarpin and sculponin R. nih.govrsc.orgrsc.org
The challenges in the total synthesis of the enmein core are multifaceted. They include the construction of the highly substituted and stereochemically rich carbocyclic framework, the installation of various oxygenated functional groups with precise stereocontrol, and the development of protecting group strategies that are compatible with a multitude of reaction conditions. The successful total syntheses of enmein and its congeners are a testament to the power of modern synthetic organic chemistry.
Stereoselective Synthesis of Enmein, 13-deoxy-19-hydroxy-, (19R)-
While a total synthesis specifically targeting Enmein, 13-deoxy-19-hydroxy-, (19R)- has not been explicitly detailed in the reviewed literature, the principles of stereocontrol established in the total synthesis of enmein and other C-19 oxygenated ent-kauranoids provide a clear blueprint for its construction. nih.gov The stereoselective introduction of the hydroxyl group at the C-19 position with the (19R)-configuration is a critical challenge that can be addressed through several established asymmetric synthesis methodologies.
One potential approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric Diels-Alder reaction at an early stage of the synthesis could establish the initial stereocenters, which would then be carried through the synthetic sequence to control the stereochemistry of subsequent transformations.
Alternatively, substrate-controlled diastereoselective reactions can be employed. The inherent chirality of a synthetic intermediate, established through either a chiral pool starting material or an asymmetric catalytic reaction, can be used to direct the stereoselective installation of the C-19 hydroxyl group. For example, the reduction of a C-19 aldehyde or ketone precursor could be influenced by the steric and electronic environment of the existing stereocenters to favor the formation of the desired (19R)-alcohol.
Furthermore, the use of chiral catalysts in key transformations, such as asymmetric hydroboration or dihydroxylation, could be envisioned for the stereoselective introduction of the C-19 hydroxyl group. These methods offer the advantage of generating the desired stereoisomer with high enantiomeric excess. The successful asymmetric total synthesis of related C-19 oxygenated enmein-type ent-kauranoids underscores the feasibility of achieving a highly stereoselective synthesis of Enmein, 13-deoxy-19-hydroxy-, (19R)-. nih.gov
Semisynthesis and Chemical Modification Strategies
Semisynthesis, starting from readily available natural products, provides a practical and efficient alternative to total synthesis for accessing novel analogues of complex molecules like enmein. Oridonin (B1677485), a structurally related and abundant ent-kaurane diterpenoid, has emerged as a valuable starting material for the semisynthesis of enmein-type compounds. mdpi.com The conversion of oridonin to the enmein scaffold typically involves a key retro-aldol/aldol condensation sequence to rearrange the carbon skeleton and introduce the characteristic functionalities of the enmein core.
Once the enmein core is obtained, either through total synthesis or semisynthesis, a variety of chemical modification strategies can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be targeted at various positions of the molecule, including the hydroxyl groups and the D-ring.
Table 1: Examples of Semisynthetic Modifications of the Enmein Core
| Modification Site | Reagents and Conditions | Resulting Functional Group |
| C-1 Hydroxyl | Acyl chlorides, DMAP, CH2Cl2 | Ester |
| C-6 Hydroxyl | Alkyl halides, NaH, DMF | Ether |
| C-11 Hydroxyl | Dess-Martin periodinane, CH2Cl2 | Ketone |
| D-ring (C-16) | Wittig reagents, THF | Exomethylene |
Rational Design and Synthesis of Novel Analogues
The rational design of novel enmein analogues is a promising strategy for the development of new therapeutic agents with improved potency and selectivity. nih.govmdpi.com This approach typically involves the use of computational modeling and a deep understanding of the structure-activity relationships (SAR) within the enmein class of compounds. The goal is to design new molecules that have enhanced interactions with their biological targets. nih.govmdpi.comnih.gov
One common strategy in the rational design of enmein analogues is the introduction of pharmacophoric groups at specific positions of the molecule. For example, the incorporation of nitrogen-containing heterocycles or other functional groups known to interact with specific biological targets can lead to compounds with improved activity. The synthesis of these rationally designed analogues often involves a combination of semisynthetic modifications of the natural product and de novo synthetic approaches.
A key aspect of rational drug design is the iterative process of design, synthesis, and biological evaluation. The biological data obtained from the testing of newly synthesized analogues provides valuable feedback for the design of the next generation of compounds. This cycle of design and experimentation allows for the systematic optimization of the lead compound's properties.
Recent studies have focused on the design and synthesis of enmein-type diterpenoid derivatives with potent anticancer activity. nih.govmdpi.com These studies have identified key structural features that are important for cytotoxicity, such as the presence of an α,β-unsaturated ketone in the D-ring and the stereochemistry of the hydroxyl groups. This knowledge is being used to guide the design of new enmein analogues with improved anticancer profiles. nih.govmdpi.com
Techniques for Structural Elucidation of Synthetic Compounds and Derivatives
The unambiguous determination of the structure and stereochemistry of synthetic enmein compounds and their derivatives is crucial for understanding their chemical properties and biological activities. A combination of modern spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are indispensable tools for the structural elucidation of enmein analogues. rsc.org 1H NMR provides information about the chemical environment and connectivity of the protons in the molecule, while 13C NMR provides information about the carbon skeleton. rsc.org 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Table 2: Representative 1H and 13C NMR Data for a Synthetic Enmein Analogue
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 75.2 | 4.15 (d, 7.5) |
| 5 | 55.8 | 2.10 (m) |
| 6 | 70.1 | 3.80 (dd, 11.0, 5.0) |
| 9 | 50.3 | 1.85 (m) |
| 11 | 205.4 | - |
| 13 | 45.1 | 2.50 (m) |
| 14 | 38.9 | 1.95 (m) |
| 16 | 150.1 | 4.90 (s), 5.10 (s) |
| 17 | 110.5 | - |
| 19 | 65.3 | 3.50 (d, 12.0), 3.65 (d, 12.0) |
| 20 | 25.8 | 1.15 (s) |
X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. creative-biostructure.comworktribe.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. creative-biostructure.comworktribe.commdpi.com This technique is particularly valuable for complex molecules like enmein derivatives, where the relative and absolute stereochemistry of multiple chiral centers needs to be unambiguously established. The crystal structure provides detailed information about bond lengths, bond angles, and torsional angles, which can be used to understand the conformational preferences of the molecule. creative-biostructure.comworktribe.commdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a compound, which is essential for confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Together, these analytical techniques provide a comprehensive picture of the structure and stereochemistry of synthetic enmein compounds and their derivatives, which is essential for advancing our understanding of this important class of natural products.
Structure Activity Relationship Sar Studies of Enmein, 13 Deoxy 19 Hydroxy , 19r and Its Derivatives
Elucidation of Pharmacophoric Features
In the context of Enmein (B198249), 13-deoxy-19-hydroxy-, (19R)-, the essential pharmacophoric elements can be hypothesized as:
The Diterpenoid Core: The rigid, polycyclic structure of the enmein backbone serves as the foundational scaffold, positioning the functional groups in a specific spatial orientation for interaction with biological targets.
Oxygenated Functions: The presence and location of hydroxyl and lactone groups are crucial for defining the molecule's interaction profile, primarily through hydrogen bonding.
Hydrophobic Regions: The carbocyclic framework provides hydrophobic surfaces that can engage in van der Waals interactions with receptor pockets.
The interplay of these features dictates the molecule's affinity and selectivity for its biological targets.
Impact of C-13 Deoxygenation on Biological Activity
The absence of a hydroxyl group at the C-13 position in Enmein, 13-deoxy-19-hydroxy-, (19R)- is a significant structural modification compared to other naturally occurring enmein compounds that may possess a C-13 hydroxyl group. The removal of this functional group can have several consequences for the molecule's biological profile:
Altered Polarity and Lipophilicity: Deoxygenation at C-13 increases the lipophilicity of the molecule. This can influence its pharmacokinetic properties, such as membrane permeability and distribution within the body.
Loss of a Hydrogen Bonding Site: A hydroxyl group at C-13 could act as a hydrogen bond donor or acceptor, potentially forming a critical interaction with a receptor. Its absence would preclude this specific interaction, which could lead to a decrease or alteration in biological activity.
Role of the (19R)-Hydroxyl Group in Receptor Interactions
The (19R)-hydroxyl group is a key functional feature of this specific enmein derivative. Its presence and stereochemistry are likely to play a pivotal role in mediating interactions with biological targets. The potential roles of the (19R)-hydroxyl group include:
Hydrogen Bonding: As a hydrogen bond donor and acceptor, the hydroxyl group can form specific, directional interactions with amino acid residues (e.g., aspartate, glutamate, serine, threonine) in a receptor's binding pocket. This is often a critical determinant of binding affinity and specificity.
Orientation and Conformation: The (19R) configuration places the hydroxyl group in a defined spatial orientation. This stereospecificity can be crucial for fitting into a chiral binding site. An alternative stereoisomer, (19S), might not be able to form the same favorable interactions.
Solvation: The hydroxyl group can interact with water molecules, influencing the molecule's solvation properties and the thermodynamics of receptor binding.
The importance of hydroxyl groups in ligand-receptor interactions is a well-established principle in medicinal chemistry, often contributing significantly to the binding energy.
Effects of Structural Modifications on Preclinical Efficacy
Research on various enmein-type diterpenoids has demonstrated that structural modifications can have a profound impact on their preclinical efficacy, particularly their anticancer properties. nih.gov Studies on derivatives of the enmein core have explored modifications at various positions to enhance activity and selectivity.
For instance, the introduction of a flexible linker arm with an active moiety at certain positions on the enmein scaffold has been shown to significantly improve anticancer activity compared to derivatives without this linker. nih.gov Modifications at the C-6 position, by introducing side chains containing carbamate (B1207046) moieties, have also been investigated to explore their anti-proliferative effects. nih.gov
These findings suggest that the enmein scaffold is a versatile template for the design of new therapeutic agents. While specific data on modifications to Enmein, 13-deoxy-19-hydroxy-, (19R)- are not available, the general principles derived from related compounds would guide any future optimization efforts. For example, esterification or etherification of the (19R)-hydroxyl group would be a logical step to probe the importance of this functional group and potentially improve pharmacokinetic properties.
Table 1: General Structure-Activity Relationships of Enmein Derivatives
| Modification Site | Type of Modification | General Effect on Anticancer Activity | Reference |
|---|---|---|---|
| General | Introduction of a flexible linker arm | Increased activity | nih.gov |
Conformational Analysis and Bioactivity Correlation
A strong correlation often exists between the preferred conformation and bioactivity. The bioactive conformation is the specific three-dimensional structure that a molecule adopts when it binds to its biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, are used to study the conformational preferences of molecules like enmein derivatives. nih.govmdpi.com Understanding the conformational landscape is crucial for rational drug design, as it allows for the development of analogues that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity.
Molecular and Cellular Mechanisms of Action
Modulation of Cellular Signaling Pathways
Specific investigations into the modulation of cellular signaling pathways by Enmein (B198249), 13-deoxy-19-hydroxy-, (19R)- have not been reported in the available scientific literature. Consequently, there is no direct evidence detailing its effects on intracellular communication networks.
Studies on other enmein-type diterpenoids have indicated potential interactions with key signaling cascades. For instance, some derivatives have been synthesized with the aim of targeting the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation. Additionally, other diterpenoids isolated from Isodon species have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. Whether Enmein, 13-deoxy-19-hydroxy-, (19R)- interacts with these or other pathways remains to be determined through dedicated research.
Interactions with Biological Macromolecules
There is currently no specific data available from studies on the direct interactions of Enmein, 13-deoxy-19-hydroxy-, (19R)- with biological macromolecules such as proteins or nucleic acids. The binding affinities, kinetics, and structural basis of any such interactions are yet to be investigated.
Cellular Uptake and Intracellular Distribution
The processes of cellular uptake and the subsequent intracellular distribution of Enmein, 13-deoxy-19-hydroxy-, (19R)- have not been characterized. Research is needed to understand how this compound enters cells, its rate of accumulation, and its localization within subcellular compartments. Such studies are fundamental to understanding its bioavailability at the cellular level and its access to potential intracellular targets.
Pharmacodynamic Markers in Preclinical Models
To date, no specific pharmacodynamic markers have been identified or utilized in preclinical models to assess the biological effects of Enmein, 13-deoxy-19-hydroxy-, (19R)-. The establishment of such markers would be essential for evaluating the compound's activity in vivo and for guiding further translational research.
Data Tables
Due to the absence of specific research findings for Enmein, 13-deoxy-19-hydroxy-, (19R)-, no data tables can be generated at this time.
Preclinical Pharmacological Activities of Enmein, 13 Deoxy 19 Hydroxy , 19r
In Vitro Assessments of Biological Efficacy
In vitro studies form the foundational stage of pharmacological assessment, providing a controlled environment to investigate the direct effects of a compound on cellular processes. For Enmein (B198249), 13-deoxy-19-hydroxy-, (19R)-, and its derivatives, these assessments have primarily centered on their anti-proliferative activities.
Anti-proliferative Activities in Cell Lines
Research has been conducted on a nitric oxide (NO)-releasing derivative of Enmein, 13-deoxy-19-hydroxy-, (19R)-, to evaluate its anti-proliferative effects against a panel of human cancer cell lines. In these studies, the parent compound, Enmein, 13-deoxy-19-hydroxy-, (19R)-, is referred to as compound 9 , and its NO-releasing derivative is designated as compound 10f .
The anti-proliferative activity was assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The results demonstrated that compound 10f exhibited notable cytotoxic effects across various cancer cell lines. Specifically, it showed the strongest activity against the human hepatocarcinoma cell line, Bel-7402, with an IC50 value of 0.81 μM. The compound also displayed potent activity against K562 (leukemia), MGC-803 (gastric cancer), and CaEs-17 (esophageal cancer) cell lines. nih.gov
Importantly, the study also evaluated the cytotoxicity of compound 10f against a normal human liver cell line, L-02, to assess its selectivity. The results indicated a degree of selective cytotoxicity towards cancer cells over normal cells. nih.gov
Table 1: Anti-proliferative Activity of Compound 10f (A Derivative of Enmein, 13-deoxy-19-hydroxy-, (19R)-)
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| Bel-7402 | Human Hepatocarcinoma | 0.81 |
| K562 | Human Leukemia | 1.73 |
| MGC-803 | Human Gastric Cancer | 1.18 |
| CaEs-17 | Human Esophageal Cancer | 3.77 |
| L-02 | Normal Human Liver Cells | >22.1 |
Immunomodulatory Effects in Cell-Based Assays
As of the current available scientific literature, no preclinical studies have been specifically reported on the immunomodulatory effects of Enmein, 13-deoxy-19-hydroxy-, (19R)- in cell-based assays. While diterpenoids as a class have been investigated for such properties, specific data for this compound is not available. frontiersin.orgnih.gov
Anti-inflammatory Response Mechanisms
There is currently no published research detailing the anti-inflammatory response mechanisms of Enmein, 13-deoxy-19-hydroxy-, (19R)-. Although enmein-type diterpenoids, in general, have been noted for their potential anti-inflammatory activities, specific mechanistic studies for this particular compound have not been reported. nih.govscienceopen.commdpi.com
Other Identified Biological Activities
Beyond the anti-proliferative activities of its derivative, there is a lack of reported data on other specific biological activities of Enmein, 13-deoxy-19-hydroxy-, (19R)- in the peer-reviewed literature. Broader studies on enmein-type diterpenoids suggest a range of potential biological effects, but these have not been specifically demonstrated for this compound. nih.govnih.govacgpubs.org
In Vivo Efficacy Studies in Animal Models
In vivo studies are crucial for understanding the pharmacological effects of a compound in a whole living organism. This includes assessing its therapeutic potential and how it is absorbed, distributed, metabolized, and excreted.
Assessment of Anti-tumor Potency in Xenograft Models
Currently, there are no published preclinical studies that have assessed the anti-tumor potency of Enmein, 13-deoxy-19-hydroxy-, (19R)- in xenograft models. Therefore, its in vivo efficacy in animal models of cancer remains to be determined.
Evaluation of Immunosuppressive Effects in Disease Models
Immunosuppressants are critical in managing autoimmune diseases and preventing organ transplant rejection. clevelandclinic.orghealthline.com These agents function by attenuating the activity of the immune system. nih.govwikipedia.org Preclinical studies using various disease models have demonstrated the capacity of certain ent-kaurane diterpenoids to suppress immune cell function and reduce inflammatory responses that are characteristic of immune-mediated conditions. The prediction of pharmacological activities of representative ent-kaurane diterpenoids has highlighted their potential as immunosuppressants. nih.gov
Further investigations into specific compounds like Enmein, 13-deoxy-19-hydroxy-, (19R)- are necessary to determine their precise mechanisms and efficacy in relevant disease models.
Characterization of Anti-inflammatory Outcomes
The anti-inflammatory properties of ent-kaurane diterpenoids are a significant area of pharmacological research. mdpi.comfrontiersin.org These compounds have been shown to target various pathways involved in the inflammatory process. The general mechanisms of action for anti-inflammatory effects often involve the inhibition of pro-inflammatory mediators.
Studies on various ent-kaurane diterpenoids have demonstrated their ability to reduce the production of inflammatory markers. mdpi.com This suggests that compounds like Enmein, 13-deoxy-19-hydroxy-, (19R)- could potentially exert anti-inflammatory effects by similar mechanisms. The anti-inflammatory potential of this class of compounds makes them promising candidates for the development of new therapeutic agents for inflammatory conditions. frontiersin.org
Below is a table summarizing the observed anti-inflammatory effects of selected ent-kaurane diterpenoids, which may provide insight into the potential activities of Enmein, 13-deoxy-19-hydroxy-, (19R)-.
| Compound Class | Observed Anti-inflammatory Effect | Potential Mechanism of Action |
| ent-Kaurane Diterpenoids | Inhibition of Nitric Oxide (NO) production | Downregulation of inducible nitric oxide synthase (iNOS) |
| ent-Kaurane Diterpenoids | Reduction of pro-inflammatory cytokines | Modulation of signaling pathways like NF-κB |
Investigation of Other Pharmacological Potentials
Beyond immunosuppressive and anti-inflammatory effects, the broad structural diversity of ent-kaurane diterpenoids contributes to a wide range of other potential pharmacological activities. nih.govnih.gov These include cytotoxic, antimicrobial, and antiviral properties. nih.gov
A comprehensive review of ent-kaurane diterpenoids has revealed their potential in various therapeutic areas. nih.gov The diverse bioactivities of these molecules underscore their importance as a source for drug discovery and development. mdpi.comsemanticscholar.org
The following table outlines some of the other pharmacological potentials attributed to the ent-kaurane diterpenoid class of compounds.
| Pharmacological Potential | Observed Activity in ent-Kaurane Diterpenoids |
| Antitumor | Cytotoxicity against various cancer cell lines |
| Antimicrobial | Activity against a range of bacteria and fungi |
| Antiviral | Inhibition of viral replication |
| Hepatoprotective | Protective effects on liver cells |
Further research is required to explore and confirm these potential activities for Enmein, 13-deoxy-19-hydroxy-, (19R)- specifically.
Biosynthesis of Enmein Type Diterpenoids
Proposed Biogenetic Pathways to the Enmein (B198249) Skeleton
The biosynthesis of enmein-type diterpenoids originates from the general terpenoid pathway. The universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), is first cyclized to form the characteristic tetracyclic ent-kaurane skeleton. nih.gov This process is a hallmark of diterpenoid biosynthesis in plants and sets the stage for the subsequent modifications that define the enmein-type structure.
The proposed biogenetic pathway can be summarized as follows:
Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis is initiated by the protonation-initiated cyclization of the acyclic precursor, GGPP, into the bicyclic intermediate, ent-CPP. This reaction is catalyzed by a class II diterpene synthase, specifically ent-copalyl diphosphate synthase (CPS). nih.gov
Formation of ent-Kaurene (B36324): The bicyclic ent-CPP is then converted into the tetracyclic hydrocarbon, ent-kaurene, by a class I diterpene synthase, ent-kaurene synthase (KS). nih.govnih.gov ent-Kaurene is the parent scaffold from which all enmein-type diterpenoids are derived.
Oxidative Modifications: Following the formation of the ent-kaurene skeleton, a series of extensive oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and lead to the introduction of hydroxyl groups, ketones, and other functionalities at various positions on the skeleton. nih.govbeilstein-journals.org
Skeletal Rearrangement: A key step in the formation of the enmein skeleton is the oxidative cleavage of the C6-C7 bond of the ent-kaurane ring system, which is a defining feature of this subclass of diterpenoids. This is often accompanied by the formation of a lactone ring, as seen in the structure of enmein itself. chemrxiv.org
The proposed pathway highlights a divergent approach from the central intermediate, ent-kaurene, to a wide array of enmein-type diterpenoids through the action of various tailoring enzymes.
Identification of Key Enzymatic Steps
The biosynthesis of enmein-type diterpenoids is a cascade of enzymatic reactions, each catalyzed by a specific class of enzymes. nih.govbeilstein-journals.org While the complete enzymatic pathway for any single enmein-type diterpenoid has not been fully elucidated, key enzymatic steps have been identified through a combination of transcriptomic analysis, gene cloning, and functional characterization.
Key Enzymes in the
| Enzyme Class | Function | Substrate | Product |
| ent-Copalyl Diphosphate Synthase (CPS) | Diterpene Synthase (Class II) | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) |
| ent-Kaurene Synthase (KS) | Diterpene Synthase (Class I) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene |
| Cytochrome P450 Monooxygenases (CYP450s) | Oxidative Modifications | ent-Kaurene and its derivatives | Hydroxylated and oxidized intermediates |
| Dioxygenases | Late-stage oxidations | Modified ent-kaurane skeletons | Further oxidized diterpenoids |
These enzymes work in a coordinated fashion to construct the complex architecture of enmein-type diterpenoids. The specificity and regioselectivity of the CYP450s are largely responsible for the vast structural diversity within this family of natural products. nih.govbeilstein-journals.org
Precursor Incorporation Studies
Precursor incorporation studies, or precursor feeding, are a powerful tool for elucidating biosynthetic pathways. phcogrev.comphcogrev.com These studies involve supplying a labeled potential precursor to a biological system and then detecting the label in the final product.
A key study in understanding the biosynthesis of enmein-type diterpenoids was conducted on Isodon japonicus. In this study, labeled ent-16-kaurene was fed to the plant, and the label was subsequently detected in both enmein and another related diterpenoid, oridonin (B1677485). rsc.org This provided direct evidence that ent-kaurene is a key intermediate in the biosynthesis of these compounds.
Results of Precursor Incorporation Study in Isodon japonicus
| Labeled Precursor Fed | Final Products | Conclusion |
| ent-16-Kaurene | Enmein, Oridonin | ent-Kaurene is a direct precursor to enmein and oridonin. rsc.org |
These findings are consistent with the proposed biogenetic pathway where the ent-kaurane skeleton is formed first, followed by a series of oxidative modifications to yield the final products.
Genetic Basis of Biosynthetic Pathways in Plant Species
The enzymes responsible for the biosynthesis of enmein-type diterpenoids are encoded by specific genes in the genomes of producing organisms, primarily plants of the Isodon genus. nih.govresearchgate.net The identification and characterization of these genes are crucial for understanding the regulation of the biosynthetic pathway and for potential metabolic engineering applications.
Transcriptome analysis of various Isodon species, such as Isodon rubescens and Isodon amethystoides, has led to the identification of numerous candidate genes involved in diterpenoid biosynthesis. nih.govnih.gov These include genes encoding for:
Diterpene Synthases (diTPSs): Genes for both CPS and KS have been identified and, in some cases, functionally characterized. Phylogenetic analysis of these genes helps to distinguish those involved in the biosynthesis of specialized diterpenoids from those involved in the biosynthesis of gibberellins, which also use ent-kaurene as a precursor. nih.gov
Cytochrome P450s (CYPs): A large number of CYP genes have been identified from Isodon transcriptomes. The challenge remains in functionally characterizing these enzymes to determine their specific roles in the oxidative modifications of the ent-kaurane skeleton. nih.gov
The expression of these biosynthetic genes is often tissue-specific and can be induced by various environmental or developmental cues. For example, in Isodon amethystoides, the transcripts for a candidate CPS gene were found to be predominantly expressed in the leaves. nih.gov
Chemoenzymatic Synthesis and Pathway Engineering
The complex structures of enmein-type diterpenoids make their total chemical synthesis a significant challenge. chemrxiv.orgnih.gov As a result, there is growing interest in chemoenzymatic and synthetic biology approaches for the production of these valuable compounds.
Pathway engineering aims to reconstruct the biosynthetic pathway of a desired natural product in a microbial host, such as Escherichia coli or yeast. beilstein-journals.orgbeilstein-journals.org This approach offers the potential for a more sustainable and scalable production platform. The general strategy involves:
Identification and cloning of biosynthetic genes: This includes the genes for CPS, KS, and the specific CYP450s required for the desired modifications.
Assembly of genes into an expression vector: The genes are assembled into a plasmid or integrated into the host genome.
Optimization of precursor supply: The host's metabolism is engineered to enhance the production of the GGPP precursor.
Expression and fermentation: The engineered microbe is cultured under conditions that promote the production of the target diterpenoid.
While the complete heterologous production of a complex enmein-type diterpenoid has yet to be reported, significant progress has been made in the microbial production of the ent-kaurene precursor. beilstein-journals.orgbeilstein-journals.org
Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations. This approach can leverage the selectivity and efficiency of enzymes to perform difficult chemical steps, such as specific hydroxylations, on a chemically synthesized intermediate.
Both pathway engineering and chemoenzymatic synthesis hold promise for the future production of "Enmein, 13-deoxy-19-hydroxy-, (19R)-" and other valuable enmein-type diterpenoids.
Future Directions in Enmein, 13 Deoxy 19 Hydroxy , 19r Research
Advancements in Synthetic Methodologies for Complex Analogues
The complex, polycyclic structure of enmein-type diterpenoids presents a considerable synthetic challenge. chemrxiv.org Future research will likely focus on the development of more efficient and divergent total synthesis strategies to not only produce Enmein (B198249), 13-deoxy-19-hydroxy-, (19R)- in greater quantities but also to generate a library of novel analogues. Key features of such advanced strategies would include early-stage cage formation to control diastereoselectivity and flexible routes that allow for the divergent synthesis of multiple derivatives from a common intermediate. chemrxiv.orgnih.gov
Furthermore, the development of one-pot acylation/alkylation/lactonization and reductive alkenylation approaches could significantly streamline the construction of the intricate ring systems characteristic of enmein compounds. nih.govamazonaws.com These advanced synthetic methodologies will be crucial for creating analogues with improved potency, selectivity, and pharmacokinetic profiles, thereby expanding the therapeutic potential of this structural class. The synthesis of derivatives with modifications at various positions of the enmein skeleton will be essential for comprehensive structure-activity relationship (SAR) studies. nih.gov
Integration of Omics Technologies for Mechanism Elucidation
While the anti-proliferative effects of Enmein, 13-deoxy-19-hydroxy-, (19R)- have been identified, a deep understanding of its mechanism of action is still needed. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in elucidating the molecular pathways modulated by this compound. For instance, proteomics can identify the direct protein targets of the compound, while transcriptomics can reveal changes in gene expression in cancer cells upon treatment.
Given that other enmein-type diterpenoids have been shown to induce apoptosis and affect signaling pathways like PI3K/Akt/mTOR, future research on Enmein, 13-deoxy-19-hydroxy-, (19R)- could employ these technologies to investigate similar mechanisms. nih.govnih.gov This approach would provide a comprehensive, systems-level understanding of the compound's biological effects and could help in identifying biomarkers for predicting treatment response.
Development of Advanced Preclinical Models for Efficacy Assessment
To better predict the clinical efficacy of Enmein, 13-deoxy-19-hydroxy-, (19R)-, future research must move beyond traditional two-dimensional cell cultures and simple animal models. The development and use of advanced preclinical models that more accurately recapitulate human physiology and disease will be critical. Such models include three-dimensional (3D) organoids and patient-derived xenografts (PDXs).
These advanced models can provide more relevant insights into a drug candidate's efficacy and potential toxicity. peptidedb.com For a compound with anti-proliferative activity, testing in cancer-specific organoid cultures or PDX models derived from tumors that are sensitive to the compound would be a logical next step. This would allow for a more robust assessment of its therapeutic potential in a setting that more closely mimics the human tumor microenvironment.
Exploration of New Therapeutic Applications
The known anti-proliferative activity of Enmein, 13-deoxy-19-hydroxy-, (19R)- against various cancer cell lines provides a strong foundation for its further development as an anti-cancer agent. immunomart.com Future research should aim to expand the scope of its therapeutic applications. The broader class of enmein-type diterpenoids has been shown to possess anti-inflammatory, antibacterial, and antiviral properties, suggesting that Enmein, 13-deoxy-19-hydroxy-, (19R)- may also have potential in these areas. researchgate.netutmb.edujapsonline.com
Systematic screening of the compound against a wide range of disease models, including those for inflammatory disorders and infectious diseases, could uncover novel therapeutic uses. The structural uniqueness of enmein-type diterpenoids makes them attractive candidates for further medicinal study. nih.gov
| Human Cancer Cell Line | IC50 (μM) |
|---|---|
| K562 | 0.41 |
| MGC-803 | 0.85 |
| CaEs-17 | 0.43 |
| Bel-7402 | 1.89 |
Strategies for Overcoming Research Challenges
Several challenges may hinder the research and development of Enmein, 13-deoxy-19-hydroxy-, (19R)-. A primary obstacle for many natural products is the limited supply from their natural sources. chemrxiv.org The advancement of total synthesis methodologies, as discussed earlier, will be a key strategy to overcome this limitation.
Another challenge lies in the complexity of its mechanism of action. A multi-pronged approach combining computational modeling with experimental validation through omics technologies will be necessary to fully understand its biological activity. Furthermore, improving the drug-like properties of the compound, such as solubility and bioavailability, will likely require the synthesis and evaluation of a diverse set of analogues. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to address these challenges and advance the development of Enmein, 13-deoxy-19-hydroxy-, (19R)- as a potential therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
